molecular formula C14H18N2O B8387820 6-(2-Hydroxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine

6-(2-Hydroxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine

Cat. No. B8387820
M. Wt: 230.31 g/mol
InChI Key: WWDWORSMHGQRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

6-(2-Hydroxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine (457 mg, 1.98 mmol) was dissolved in 5.0 mL of 95% ethanol and 2.0 mL of water was added followed by 625 mg (8.99 mmol) of hydroxylamine hydrochloride and 350 mg (5.36 mmol) of 86% potassium hydroxide. The mixture was heated in a 100° C. oil bath for 24 h, the cooled to room temperature and partitoned between 15 mL of 2 N aqueous hydrochloric acid and 30 mL of dichloromethane. The aqueous layer was made strongly basic by the addition of solid 86% potassium hydroxide and extracted with 3×30 mL of ethyl ether. The ethyl ether layers were dried (sodium sulfate), decanted, and evaporated. The residue was purified by flash column chromatography on 25 g of silica gel, eluting with 20% isopropanol in dichloromethane to give 201 mg (67% yield) of 2-amino-6-(2-hydroxyethyl)4-methylpyridine as a colorless oil which spontaneously crystallized.
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[N:9]=[C:8]([N:10]2C(C)=CC=C2C)[CH:7]=[C:6]([CH3:17])[CH:5]=1.Cl.NO.[OH-].[K+].Cl>C(O)C.ClCCl.O>[NH2:10][C:8]1[CH:7]=[C:6]([CH3:17])[CH:5]=[C:4]([CH2:3][CH2:2][OH:1])[N:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
457 mg
Type
reactant
Smiles
OCCC1=CC(=CC(=N1)N1C(=CC=C1C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
625 mg
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl ether layers were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on 25 g of silica gel
WASH
Type
WASH
Details
eluting with 20% isopropanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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